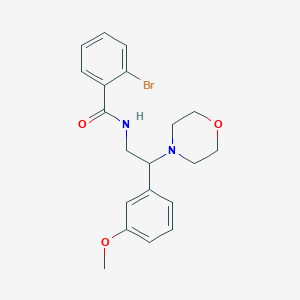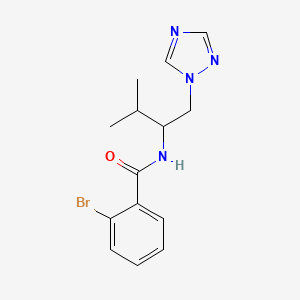![molecular formula C23H22N2O2 B2924696 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 612047-16-2](/img/structure/B2924696.png)
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The methoxyphenyl and phenoxypropyl groups are organic compounds often used in the synthesis of various pharmaceuticals and organic materials.
Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions. For example, they can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . They can also form strong and efficient conductance pathways in single-molecule junctions .Physical And Chemical Properties Analysis
Imidazole compounds exhibit diverse physicochemical properties. For example, due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that imidazole derivatives, including those with methoxyphenyl groups, exhibit significant corrosion inhibition efficacy. For instance, studies have highlighted their use in protecting mild steel in acidic solutions, with derivatives showing high corrosion inhibition efficiency. These compounds adhere to the surface of metals, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors has been evaluated through various techniques, including electrochemical measurements and surface analysis (Prashanth et al., 2021; Ouakki et al., 2020).
Material Science and Molecular Properties
In material science, these compounds have been explored for their optical and electronic properties, potentially applicable in the development of novel materials. For example, the vibrational spectrum and structural stability of these compounds have been characterized through ab initio calculations and spectroscopic analyses, revealing insights into their conformational behavior and potential energy distributions. Such studies are foundational for the design of materials with specific electronic or photonic properties (Arslan & Algül, 2008).
Antimicrobial Applications
Imidazole derivatives, including those with methoxyphenyl components, have also been explored for their antimicrobial properties. Research into these compounds includes the synthesis and evaluation of their effectiveness against various microbial strains, showing potential as novel antimicrobial agents. Such studies are crucial in the ongoing search for new treatments against resistant microbial infections (Khanage et al., 2020).
Advanced Synthesis and Characterization
Advancements in the synthesis and characterization of imidazole derivatives have enabled the exploration of their applications in various fields. Techniques such as microwave irradiation and oxidative polycondensation have been employed to synthesize these compounds efficiently, with their structures confirmed through NMR, FT-IR, and mass spectral techniques. Such research not only expands the understanding of these compounds but also opens up new avenues for their application in scientific and industrial settings (Anand & Muthusamy, 2018).
Mecanismo De Acción
Direcciones Futuras
The future directions of research and development involving imidazole compounds are vast. They are being explored for their potential in various fields, including the design of new multichannel imidazole-based receptors capable of recognizing different types of analytes , and the fabrication of convenient and easily operating sensors for NACs .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)23-24-21-10-5-6-11-22(21)25(23)16-7-17-27-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGQXHBMWBADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)


![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)




![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)